Cas no 2229182-40-3 (3-(3-bromoprop-1-en-2-yl)-4-nitrophenol)
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 3-(3-bromoprop-1-en-2-yl)-4-nitrophenol
- EN300-1904647
- 2229182-40-3
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- Inchi: 1S/C9H8BrNO3/c1-6(5-10)8-4-7(12)2-3-9(8)11(13)14/h2-4,12H,1,5H2
- InChI Key: MTPYJFBKVJJUIK-UHFFFAOYSA-N
- SMILES: BrCC(=C)C1C=C(C=CC=1[N+](=O)[O-])O
Computed Properties
- Exact Mass: 256.96876g/mol
- Monoisotopic Mass: 256.96876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 66Ų
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904647-0.05g |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol |
2229182-40-3 | 0.05g |
$851.0 | 2023-09-18 | ||
| Enamine | EN300-1904647-0.1g |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol |
2229182-40-3 | 0.1g |
$892.0 | 2023-09-18 | ||
| Enamine | EN300-1904647-0.25g |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol |
2229182-40-3 | 0.25g |
$933.0 | 2023-09-18 | ||
| Enamine | EN300-1904647-0.5g |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol |
2229182-40-3 | 0.5g |
$974.0 | 2023-09-18 | ||
| Enamine | EN300-1904647-1.0g |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol |
2229182-40-3 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1904647-2.5g |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol |
2229182-40-3 | 2.5g |
$1988.0 | 2023-09-18 | ||
| Enamine | EN300-1904647-5.0g |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol |
2229182-40-3 | 5g |
$2940.0 | 2023-06-01 | ||
| Enamine | EN300-1904647-10.0g |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol |
2229182-40-3 | 10g |
$4360.0 | 2023-06-01 | ||
| Enamine | EN300-1904647-1g |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol |
2229182-40-3 | 1g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1904647-5g |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol |
2229182-40-3 | 5g |
$2940.0 | 2023-09-18 |
3-(3-bromoprop-1-en-2-yl)-4-nitrophenol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 3-(3-bromoprop-1-en-2-yl)-4-nitrophenol
3-(3-Bromoprop-1-en-2-yl)-4-nitrophenol (CAS No. 2229182-40-3)
3-(3-Bromoprop-1-en-2-yl)-4-nitrophenol is a highly specialized organic compound with the CAS registry number 2229182-40-3. This compound belongs to the class of phenolic derivatives, characterized by its unique structure that incorporates both a brominated propenyl group and a nitrophenol moiety. The molecule's structure is defined by a benzene ring substituted with a nitro group at the para position and a bromopropenyl group at the meta position, making it a valuable compound in various chemical and pharmaceutical applications.
The synthesis of 3-(3-bromoprop-1-en-2-yl)-4-nitrophenol involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and alkylation processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, making it more accessible for large-scale production. The compound's stability under various reaction conditions has been extensively studied, revealing its potential as an intermediate in the synthesis of more complex molecules.
One of the most significant applications of 3-(3-bromoprop-1-en-2-yl)-4-nitrophenol lies in its use as an intermediate in the pharmaceutical industry. Its brominated propenyl group serves as a reactive site for further functionalization, enabling the construction of bioactive molecules with potential therapeutic applications. For instance, recent studies have explored its role in the development of anti-inflammatory agents and antioxidants, leveraging its unique electronic properties and reactivity.
In addition to its pharmaceutical applications, 3-(3-bromoprop-1-en-2-yl)-4-nitrophenol has also found utility in materials science. Its ability to undergo polymerization under specific conditions has led to its incorporation into advanced polymer systems with tailored mechanical and thermal properties. Researchers have demonstrated that this compound can be used to synthesize high-performance polymers for use in electronics, aerospace, and automotive industries.
The environmental impact of 3-(3-bromoprop-1-en-2-yl)-4-nitrophenol has also been a topic of recent research interest. Studies have investigated its biodegradability and toxicity profiles, providing critical insights into its safe handling and disposal. These findings are essential for ensuring that the compound's use aligns with global environmental regulations and sustainable practices.
Looking ahead, the continued exploration of 3-(3-bromoprop-1-en-2-yl)-4-nitrophenol is expected to uncover new avenues for its application. Ongoing research is focused on enhancing its reactivity through structural modifications and exploring its potential as a building block for nanomaterials. The compound's versatility and reactivity make it a promising candidate for future innovations across multiple disciplines.
In summary, 3-(3-bromoprop-1-en-2-yl)-4-nitrophenol (CAS No. 2229182-40) is a versatile organic compound with a wide range of applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structure and reactivity continue to drive advancements in these fields, underscoring its importance as a key intermediate in modern chemical synthesis.
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